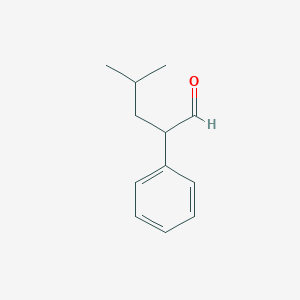

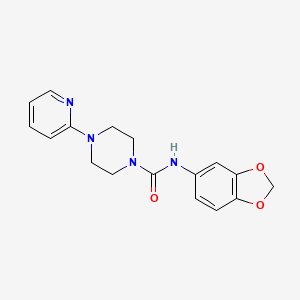

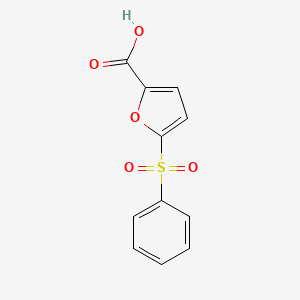

![molecular formula C18H24N2O2 B2559628 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide CAS No. 851407-43-7](/img/structure/B2559628.png)

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies . For instance, a series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2 (1 H )-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol affords three regioisomeric oxazoloquinolones .科学的研究の応用

Inhibition of Nuclear Factor-κB (NF-κB)

The compound has been found to inhibit the DNA binding of nuclear factor-κB (NF-κB), a transcription factor which regulates the expression of proteins that play key roles in immunity and inflammation . This makes it a potential target for the treatment of many diseases such as cancers and chronic inflammatory diseases .

Use in Biological Oxidation Reactions

Flavins, which are chemical compounds containing an isoalloxazine ring, are part of the complex redox centers of proton pumps and act as photoreceptors in phototropism . The compound, being a flavin derivative, can be used in various biological and chemical oxidation reactions .

Potential Anti-HIV Activity

Although not directly related to the compound, indolyl and oxochromenyl xanthenone derivatives, which share a similar structure, have shown potential anti-HIV-1 activity . This suggests that the compound could also have potential anti-HIV activity, but further research is needed to confirm this.

Use in Phototropism

Flavins are active chromophores in the processes of oxidation and reduction that take place in cells . Given that the compound is a flavin derivative, it could potentially be used in phototropism, a process in which plants orient their growth towards light .

Role in Photosynthesis

Flavins are a large group of compounds involved in biological processes such as photosynthesis . As a flavin derivative, the compound could potentially play a role in photosynthesis, the process by which green plants and some other organisms use sunlight to synthesize foods with the help of chlorophyll pigments .

Potential Role in DNA Damage

It is well known that DNA in the presence of riboflavin is damaged under UV-A irradiation . Given that the compound is a flavin derivative, it could potentially play a role in DNA damage under UV-A irradiation .

特性

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-4-5-6-16(21)19-10-9-15-11-14-8-7-12(2)13(3)17(14)20-18(15)22/h7-8,11H,4-6,9-10H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKKTHPZIRTVIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCC1=CC2=C(C(=C(C=C2)C)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

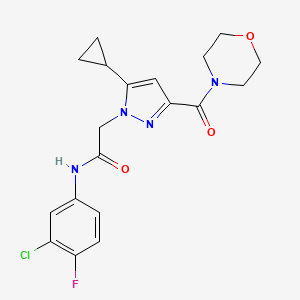

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2559545.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2559546.png)

![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride](/img/structure/B2559568.png)